molecular formula C23H26N6O2 B10833958 6-[(3R)-3-aminopiperidin-1-yl]-1-but-2-ynyl-3-[(4-methylquinazolin-2-yl)methyl]pyrimidine-2,4-dione

6-[(3R)-3-aminopiperidin-1-yl]-1-but-2-ynyl-3-[(4-methylquinazolin-2-yl)methyl]pyrimidine-2,4-dione

Cat. No.: B10833958
M. Wt: 418.5 g/mol
InChI Key: GHHYMLIQMIXJDE-QGZVFWFLSA-N
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Description

PMID25482888-Compound-69 is a small molecular drug with the chemical formula C23H26N6O2. It is known for its inhibitory effects on dipeptidyl peptidase 4 (DPP-4), a target involved in various biological processes . This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of diseases related to DPP-4 inhibition.

Preparation Methods

The synthesis of PMID25482888-Compound-69 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve:

    Formation of Intermediates: The initial steps involve the preparation of intermediates through reactions such as alkylation, acylation, and cyclization.

    Coupling Reactions: These intermediates are then subjected to coupling reactions, often using reagents like palladium catalysts, to form the desired compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to enhance efficiency and reduce costs .

Chemical Reactions Analysis

PMID25482888-Compound-69 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various derivatives and analogs of the original compound .

Scientific Research Applications

PMID25482888-Compound-69 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of PMID25482888-Compound-69 involves its binding to the active site of dipeptidyl peptidase 4 (DPP-4), inhibiting its activity. This inhibition prevents the breakdown of incretin hormones, leading to increased insulin secretion and decreased glucagon release. The molecular targets and pathways involved include the incretin signaling pathway and glucose homeostasis .

Comparison with Similar Compounds

PMID25482888-Compound-69 can be compared with other DPP-4 inhibitors such as sitagliptin, saxagliptin, and linagliptin. While all these compounds share a common mechanism of action, PMID25482888-Compound-69 is unique due to its specific chemical structure and binding affinity to DPP-4. Similar compounds include:

Properties

Molecular Formula

C23H26N6O2

Molecular Weight

418.5 g/mol

IUPAC Name

6-[(3R)-3-aminopiperidin-1-yl]-1-but-2-ynyl-3-[(4-methylquinazolin-2-yl)methyl]pyrimidine-2,4-dione

InChI

InChI=1S/C23H26N6O2/c1-3-4-12-28-21(27-11-7-8-17(24)14-27)13-22(30)29(23(28)31)15-20-25-16(2)18-9-5-6-10-19(18)26-20/h5-6,9-10,13,17H,7-8,11-12,14-15,24H2,1-2H3/t17-/m1/s1

InChI Key

GHHYMLIQMIXJDE-QGZVFWFLSA-N

Isomeric SMILES

CC#CCN1C(=CC(=O)N(C1=O)CC2=NC3=CC=CC=C3C(=N2)C)N4CCC[C@H](C4)N

Canonical SMILES

CC#CCN1C(=CC(=O)N(C1=O)CC2=NC3=CC=CC=C3C(=N2)C)N4CCCC(C4)N

Origin of Product

United States

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